molecular formula C15H19NO2 B1471266 2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 1219346-65-2

2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B1471266
CAS No.: 1219346-65-2
M. Wt: 245.32 g/mol
InChI Key: KABHMPAVGAFIRM-UHFFFAOYSA-N
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Description

2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic proline analog characterized by a rigid norbornane-like scaffold fused with a pyrrolidine ring. The compound features a 1-phenylethyl substituent at the 2-position and a carboxylic acid group at the 3-position (Figure 1). Its constrained geometry enhances conformational stability, making it valuable in medicinal chemistry for modulating peptide backbone flexibility and enzyme interactions .

Figure 1: Structure of this compound.

Properties

IUPAC Name

2-(1-phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-10(11-5-3-2-4-6-11)16-13-8-7-12(9-13)14(16)15(17)18/h2-6,10,12-14H,7-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABHMPAVGAFIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3CCC(C3)C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Pyranone and Chiral Aminoacetal

A central approach involves the reaction of a pyranone derivative with an optically active aminoacetal to form bicyclic intermediates:

  • The pyranone (e.g., 5,6-dihydro-2H-pyran-2-one) is reacted with an optically active aminoacetal bearing a chiral substituent such as (S)-1-phenylethyl on nitrogen.
  • Acid catalysts like camphor sulfonic acid or trifluoroacetic acid promote this cyclization.
  • This step yields bicyclic esters or lactams with defined stereochemistry at the nitrogen and adjacent carbons.

Use of Chiral N-Substituents for Diastereomer Separation

  • Incorporation of a chiral substituent on the nitrogen (e.g., (S)-1-phenylethyl group) creates diastereomeric intermediates.
  • These diastereomers can be separated by standard chromatographic or crystallization methods, facilitating the isolation of optically pure compounds.
  • The absolute configuration can be confirmed by X-ray crystallography of intermediates.

Cyclization Conditions and Reagents

  • Cyclization is often carried out in the presence of hydrogen halides such as hydrogen bromide (HBr) or hydrogen iodide (HI), which generate a cation at the carbon adjacent to the ring carbonyl without complexing the ring nitrogen.
  • Alcohols (ethanol, propanol, butanol) serve as solvents or reactants, influencing the ester group formed (e.g., ethyl esters).
  • Palladium or platinum catalysts (e.g., 5-10% palladium on carbon) are used for hydrogenation steps to reduce double bonds or remove protecting groups.

Detailed Stepwise Preparation Method

Step Description Reagents/Conditions Notes
1. Preparation of Optically Active Aminoacetal React optically active silyl amine (e.g., (S)-(-)-N-1-phenylethyl-N-trimethylsilylmethylamine) with alcohol (n-butanol or n-octanol) and aqueous formaldehyde Aqueous formaldehyde, n-butanol/n-octanol, room temperature Yields crude acetal as colorless oil (80-91% purity)
2. Cyclization with Pyranone React pyranone with aminoacetal in presence of acid catalyst (camphor sulfonic acid or trifluoroacetic acid) Acid catalyst, controlled temperature Forms bicyclic intermediates with chiral N-substituent
3. Formation of Quaternary Salts Treat bicyclic intermediate with hydrogen bromide saturated ethanol HBr in ethanol, room temperature Produces quaternary ammonium salts quantitatively
4. Separation of Diastereomers Use crystallization with maleic acid in ethyl acetate/hexane solvent system Hot ethyl acetate, hexane, seeding, cooling to 5 °C Yields maleate salts as crystalline solids (95% yield)
5. Hydrolysis to Carboxylic Acid Hydrolyze ester groups under basic or acidic conditions Aqueous sodium bicarbonate, potassium hydroxide, or acid Converts esters to free carboxylic acid
6. Optional Salt Formation Isolate final product as oxalate, maleate, or hydrochloride salt Appropriate acid/base treatment Enhances stability and purity

Research Findings and Analytical Data

  • The diastereomeric mixture obtained can be resolved effectively due to the presence of the chiral N-substituent, which induces crystallinity and differential solubility.
  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of characteristic signals for the bicyclic ring, phenyl group, and substituents.
  • X-ray crystallography provides unambiguous stereochemical assignment of the bicyclic framework and chiral centers.
  • The process allows for the production of enantiomerically pure 2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid or its esters, which can be further derivatized.

Summary Table of Key Reagents and Conditions

Reagent/Condition Role Typical Parameters Reference
(S)-1-Phenylethylamine derivatives Chiral auxiliary on N Used as starting chiral amine
5,6-Dihydro-2H-pyran-2-one Pyranone for cyclization Reacted with aminoacetal
Camphor sulfonic acid / Trifluoroacetic acid Acid catalyst Catalyzes cyclization
Hydrogen bromide (HBr) in ethanol Cyclization and quaternization Room temp., saturation
Palladium on carbon (5-10%) Hydrogenation catalyst Hydrogen atmosphere
Maleic acid Crystallization agent Ethyl acetate/hexane solvent
Potassium hydroxide / Sodium bicarbonate Hydrolysis/base treatment Aqueous solutions

Chemical Reactions Analysis

Types of Reactions: 2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Synthesis Overview

  • Method : A novel synthesis route involves using 1-benzylperhydropyrano[3,4-c]pyrrol-4-one as a precursor.
  • Chirality : Incorporation of chiral benzyl groups has been pivotal in producing enantiomerically pure esters of the compound .

Inhibition of Cathepsin C

One significant application is its role as an inhibitor of Cathepsin C, an enzyme implicated in various diseases, including cystic fibrosis and certain autoimmune disorders. Research has shown that derivatives of this compound can effectively inhibit Cathepsin C activity, suggesting a potential therapeutic pathway for drug development targeting inflammatory diseases .

Analgesic Properties

Studies have indicated that compounds similar to 2-(1-phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid exhibit analgesic properties. These compounds may interact with opioid receptors, providing pain relief without the severe side effects associated with traditional opioids .

Case Study 1: Cathepsin C Inhibition

A study published in 2013 evaluated the efficacy of N-[1-cyano-2-(phenyl)ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamides as Cathepsin C inhibitors. The results demonstrated significant inhibition rates compared to control compounds, highlighting their potential for treating conditions linked to excessive inflammation .

Case Study 2: Pain Management

Research conducted on the analgesic effects of various bicyclic amines revealed that those structurally related to 2-(1-phenylethyl)-2-azabicyclo[2.2.1]heptane exhibited promising results in preclinical models for pain management, suggesting a novel approach to developing non-addictive pain relief medications .

Data Tables

ApplicationEffectReference
Cathepsin C InhibitionSignificant inhibition
Analgesic ActivityPain relief potential

Mechanism of Action

The mechanism of action of 2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The target compound is compared to derivatives with modifications in substituents, stereochemistry, and functional groups (Table 1).

Table 1 : Structural analogs and key properties.

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Key References
Target Compound 2-(1-Phenylethyl), 3-carboxylic acid C₁₆H₁₉NO₂ 257.33 N/A
(1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid 2-Boc, 3-carboxylic acid C₁₂H₁₉NO₄ 241.28 171754-02-2
diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid 3-Benzoyl, 2-carboxylic acid C₁₅H₁₆O₃ 244.29 N/A
2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid ethyl ester 3-Ethyl ester, 5-ene bridge C₁₀H₁₅NO₂ 181.23 223505-12-2

Key Observations :

  • Stereochemistry : The (1R,3S,4S) configuration in Boc derivatives (e.g., CAS 171754-02-2) is critical for biological activity, as stereoisomers show divergent enzyme-binding profiles .

Key Observations :

  • The target compound achieves higher yields (86–98%) via aza-Diels-Alder reactions compared to Boc-protected analogs (61–86%), likely due to optimized cyclization conditions .
  • Boc protection introduces additional steps (e.g., BOC₂O coupling), reducing overall efficiency .

Physicochemical Properties

Table 3 : Physicochemical comparison.

Compound Name Boiling Point (°C) pKa Density (g/cm³) Solubility
Target Compound 356.2 (predicted) 6.83 1.134 Low in water
(1R,3S,4S)-N-Boc derivative N/A 4.5–5.0 1.12 Soluble in DCM
3-Benzoyl analog >300 3.1 1.28 DMSO-soluble

Key Observations :

  • The target compound’s carboxylic acid group lowers its pKa (~6.83) compared to esters (e.g., ethyl ester pKa ~6.0), enhancing ionization at physiological pH .
  • Lipophilic substituents (e.g., benzoyl) reduce aqueous solubility but improve lipid bilayer penetration .

Biological Activity

2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, a bicyclic compound, has garnered attention in pharmacological research due to its structural characteristics and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic azabicyclo[2.2.1]heptane framework, which is significant for its interaction with biological targets. Its molecular formula is C17H21NO2C_{17}H_{21}NO_2, and it exhibits a molecular weight of 271.35 g/mol. The presence of the phenylethyl substituent enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Research indicates that compounds containing the azabicyclo[2.2.1]heptane moiety can act as inhibitors for various enzymes and receptors, notably in metabolic pathways:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Analogous compounds have been identified as potent DPP-4 inhibitors, which are crucial in managing hyperglycemia in diabetes mellitus patients. The structure-activity relationship (SAR) studies suggest that modifications to the bicyclic structure can enhance inhibitory potency against DPP-4, making it a candidate for diabetes treatment .
  • Cathepsin C Inhibition : Compounds similar to 2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptane have shown efficacy as inhibitors of Cathepsin C, an enzyme involved in immune responses and inflammation. This inhibition could have therapeutic implications for autoimmune diseases .

Biological Activity and Therapeutic Implications

The biological activity of this compound can be summarized as follows:

Biological Activity Target Implications
DPP-4 InhibitionDPP-4 enzymePotential treatment for diabetes
Cathepsin C InhibitionCathepsin C enzymePossible therapeutic for autoimmune disorders
Neuroprotective EffectsVarious neuroreceptorsPotential applications in neurodegenerative diseases

Case Studies

  • DPP-4 Inhibitors : A study evaluating a series of 2-azabicyclo[2.2.1]heptane derivatives demonstrated significant DPP-4 inhibition with IC50 values in the low micromolar range . This highlights the potential of these compounds in diabetes management.
  • Cathepsin C Inhibition : Another investigation into substituted 2-azabicyclo[2.2.1]heptane derivatives revealed their ability to inhibit Cathepsin C effectively, suggesting a role in modulating inflammatory responses .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldKey Reference
CycloadditionEtOH, BOC₂O, RT, 24 h61–86%
Phenylethyl IntroductionZn, PPh₃, Ar atmosphere93%
DeprotectionCitric acid (pH 4.0)>90%

How can advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • X-ray Crystallography : Unambiguous confirmation of stereochemistry (e.g., (1S,3S,4R) configuration) is achieved via single-crystal X-ray analysis .
  • NMR Spectroscopy : Key signals include:
    • ¹H NMR : Aromatic protons (δ 7.24–7.56 ppm for phenylethyl), olefinic protons (δ 6.01–6.41 ppm for bicyclic C=CH), and methine protons (δ 3.00–4.26 ppm) .
    • ¹³C NMR : Carboxylic acid carbonyl (δ ~170 ppm) and bicyclic carbons (δ 25–60 ppm) .
  • LC-MS : Used to confirm molecular weight and purity (e.g., [M+H]⁺ peaks) .

What functionalization strategies are employed at the 3-carboxylic acid position for drug discovery applications?

Methodological Answer:

  • Esterification : Reacting with dimethyl sulfate in THF/NaOH yields methyl esters, enhancing cell permeability .
  • Amide Coupling : Carbodiimide-mediated coupling with amines generates peptidomimetics for protease inhibition (e.g., 3CL protease inhibitors) .
  • Aldehyde Formation : Oxidation with oxalyl chloride/DMSO produces aldehydes for further derivatization (e.g., Schiff base formation) .

Q. Table 2: Functionalization Reactions

Reaction TypeReagentsApplicationReference
EsterificationDimethyl sulfate, NaOHProdrug synthesis
Amide FormationEDC/HOBt, aminesProtease inhibitors
OxidationOxalyl chloride, DMSOAldehyde intermediates

How does the 1-phenylethyl group influence stereochemical outcomes in downstream reactions?

Methodological Answer:
The (S)-1-phenylethyl substituent exerts steric and electronic effects:

  • Steric Hindrance : Directs electrophilic attacks to the less hindered face of the bicyclic core, enabling enantioselective alkylation or bromination .
  • Chiral Induction : Facilitates asymmetric catalysis (e.g., organocatalytic aldol reactions) by preorganizing the transition state .
  • Stability : Enhances crystallinity, aiding in purification and structural analysis .

What analytical approaches address contradictions in biological activity data among derivatives?

Methodological Answer:

  • SAR Studies : Systematic variation of substituents (e.g., replacing phenylethyl with alkyl groups) identifies critical pharmacophores .
  • Docking Simulations : Molecular modeling against targets like DPP-4 or 3CL protease rationalizes binding affinity differences .
  • Enzymatic Assays : Kinetic measurements (e.g., IC₅₀ values) under standardized conditions resolve discrepancies in inhibition potency .

Q. Table 3: Biological Activity Profiling

DerivativeTargetIC₅₀ (nM)Reference
Methyl EsterDPP-412.3
Peptidomimetic3CL Protease8.7
Brominated AnalogUnknown>1000

What strategies mitigate racemization during large-scale synthesis?

Methodological Answer:

  • Low-Temperature Reactions : Conducting alkylations or hydrolyses at 0–5°C minimizes epimerization .
  • Chiral Chromatography : Resolve enantiomers using cellulose-based columns .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer .

How are 2-azabicyclo[2.2.1]heptane derivatives applied in asymmetric catalysis?

Methodological Answer:

  • Organocatalysts : Thiourea derivatives promote enantioselective aldol reactions via hydrogen-bonding interactions .
  • Ligands in Metal Catalysis : Bicyclic amines coordinate to Ir or Pd, enabling asymmetric hydrogenation or cross-coupling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

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